Cyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester, (1S)-(9CI) Cyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester, (1S)-(9CI)
Brand Name: Vulcanchem
CAS No.: 527751-17-3
VCID: VC8181036
InChI: InChI=1S/C8H12O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5H,4H2,1-3H3/t5-/m1/s1
SMILES: CC1(C(CC1=O)C(=O)OC)C
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

Cyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester, (1S)-(9CI)

CAS No.: 527751-17-3

Cat. No.: VC8181036

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Cyclobutanecarboxylic acid, 2,2-dimethyl-3-oxo-, methyl ester, (1S)-(9CI) - 527751-17-3

Specification

CAS No. 527751-17-3
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name methyl (1S)-2,2-dimethyl-3-oxocyclobutane-1-carboxylate
Standard InChI InChI=1S/C8H12O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5H,4H2,1-3H3/t5-/m1/s1
Standard InChI Key GYEUKBYFWMJNSM-RXMQYKEDSA-N
Isomeric SMILES CC1([C@H](CC1=O)C(=O)OC)C
SMILES CC1(C(CC1=O)C(=O)OC)C
Canonical SMILES CC1(C(CC1=O)C(=O)OC)C

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

The compound’s structure centers on a cyclobutane ring, a four-membered carbon ring known for its inherent ring strain due to bond angles deviating from the ideal tetrahedral geometry. This strain influences the compound’s reactivity, particularly in ring-opening or functionalization reactions. Key substituents include:

  • 2,2-Dimethyl groups: Positioned on the cyclobutane ring, these groups introduce steric hindrance, affecting conformational flexibility and reaction selectivity.

  • 3-Oxo group: A ketone functionality that enhances electrophilic reactivity, enabling nucleophilic additions or reductions.

  • Methyl ester: The ester group at the 1-position serves as a protected carboxylic acid, facilitating further derivatization .

Stereochemical Considerations

The (1S) configuration denotes the absolute stereochemistry at the chiral center, which is critical for interactions in biological systems or asymmetric synthesis. The stereochemistry is preserved in the IUPAC name methyl (1S)-2,2-dimethyl-3-oxocyclobutane-1-carboxylate and encoded in its Standard InChIKey GYEUKBYFWMJNSM-RXMQYKEDSA-N.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H12O3\text{C}_8\text{H}_{12}\text{O}_3
Molecular Weight156.18 g/mol
CAS Registry Number527751-17-3
IUPAC NameMethyl (1S)-2,2-dimethyl-3-oxocyclobutane-1-carboxylate
Chiral Centers1 (1S configuration)

Synthesis and Manufacturing

General Synthetic Strategies

Synthesis of this compound typically involves multi-step organic reactions, leveraging cyclobutane precursors or constructing the ring via [2+2] cycloadditions. A plausible pathway includes:

  • Cyclobutane Ring Formation: Photochemical [2+2] cycloaddition of alkenes to generate the strained ring.

  • Functionalization: Sequential introduction of methyl, ketone, and ester groups via alkylation, oxidation, and esterification.

  • Stereochemical Control: Use of chiral catalysts or resolving agents to isolate the (1S) enantiomer.

Challenges in Synthesis

  • Ring Strain Management: The cyclobutane ring’s instability necessitates mild reaction conditions to prevent unintended ring-opening.

  • Stereoselectivity: Achieving high enantiomeric purity requires optimized catalytic systems or chiral auxiliaries.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsPurpose
1[2+2] CycloadditionUV light, diene/dienophileCyclobutane ring formation
2MethylationMethyl iodide, baseIntroduce dimethyl groups
3OxidationPCC (pyridinium chlorochromate)Ketone formation
4EsterificationMethanol, acid catalystMethyl ester installation

Physicochemical Properties

Physical State and Stability

The compound is a liquid at room temperature with a reported assay purity of ≥99% . Storage recommendations include maintaining the substance in a tightly sealed container under cool, dry conditions to prevent hydrolysis of the ester group .

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Intermediate

The compound’s strained ring and functional diversity make it a promising scaffold for drug discovery:

  • Bioactive Molecule Synthesis: The ketone and ester groups serve as handles for further modifications, such as Grignard additions or amidations.

  • Steric Effects in Drug Design: The 2,2-dimethyl groups may enhance binding selectivity by restricting conformational mobility.

Research Gaps and Future Directions

Unexplored Biological Activity

Despite its synthetic utility, no published studies directly investigate the compound’s pharmacological or toxicological profiles. Future work should prioritize:

  • In vitro bioassays to evaluate antimicrobial, anticancer, or enzyme-inhibitory effects.

  • Structure-Activity Relationship (SAR) studies to optimize substituents for target engagement.

Process Optimization

Current synthesis methods lack detailed yield or scalability data. Advances in flow chemistry or biocatalysis could improve efficiency and enantioselectivity.

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